molecular formula C29H33NO5 B14888820 tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B14888820
M. Wt: 475.6 g/mol
InChI Key: LFJLJLBHMKOXGJ-UQECUQMJSA-N
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Description

tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a diazo compound and a transition metal catalyst.

    Attachment of the hydroxyphenyl group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline.

    Formation of the heptenoate chain: This step may involve aldol condensation followed by reduction and esterification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The double bond in the heptenoate chain can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated heptanoate ester.

    Substitution: Nitro or halogenated derivatives of the hydroxyphenyl group.

Scientific Research Applications

tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression, while the hydroxyphenyl group could participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Cyclopropyl-containing compounds: Molecules like cyclopropylamine, which is used in medicinal chemistry.

    Hydroxyphenyl derivatives: Compounds like hydroxytyrosol, which is found in olive oil and has antioxidant properties.

Uniqueness

tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of a quinoline core, a cyclopropyl group, and a hydroxyphenyl moiety, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H33NO5

Molecular Weight

475.6 g/mol

IUPAC Name

tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C29H33NO5/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(31)13-11-18)23-6-4-5-7-25(23)30-28(24)19-8-9-19/h4-7,10-15,19,21-22,31-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1

InChI Key

LFJLJLBHMKOXGJ-UQECUQMJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O

Origin of Product

United States

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